Acetophenone oxime
Overview
Description
Acetophenone oxime is a solid but slightly soluble substance . It is used as a ligand in transition-metal complex catalyst chemistry . Oxime acts as an antioxidant, radical scavenger which find applications in textile, plastic, paint, detergent, and rubber industry .
Synthesis Analysis
Acetophenone oximes are synthesized by refluxing the acetophenone derivative with a solution of hydroxylamine hydrochloride in the presence of potassium hydroxide . The resulting product is an addition product, which undergoes dehydration to form the oxime .
Molecular Structure Analysis
The molecular formula of Acetophenone oxime is C8H9NO . Its molecular weight is 135.16 . The SMILES string representation is C\\C(=N/O)c1ccccc1
.
Chemical Reactions Analysis
Acetophenone oxime undergoes the Beckmann rearrangement . This reaction is employed in many sectors to convert oximes to amides . The reaction has greatly been improved since its discovery in terms of safety and viability .
Physical And Chemical Properties Analysis
Acetophenone oxime has a boiling point of 118-120 °C/20 mmHg (lit.) and a melting point of 55-60 °C (lit.) . Its density is 1.11 g/mL at 25 °C (lit.) . It is stored at a temperature of -20°C .
Scientific Research Applications
Beckmann Rearrangement
- Scientific Field : Physical Chemistry .
- Application Summary : Acetophenone oxime is used in the Beckmann rearrangement, a common reaction in organic chemistry. This reaction transforms ketoximes into amides .
- Methods of Application : The Beckmann rearrangement of acetophenone oxime is catalyzed by zeolite H-beta and silicalite-N. The oxime is N-protonated at room temperature on the acid sites of zeolite H-beta. At reaction temperatures of 423 K or above, two isomeric amides, acetanilide and N-methyl benzamide (NMB), are formed .
- Results or Outcomes : The presence of residual water hydrolyzes the two amides, while larger amounts inhibit the formation of NMB and cause the total hydrolysis of the acetanilide .
Functionalization of C–H bonds
- Scientific Field : Organic Chemistry .
- Application Summary : Acetophenone oxime is used in the functionalization of C–H bonds with arylacetic acids and elemental sulfur .
- Methods of Application : The reaction involves the coupling of acetophenone ketoximes, arylacetic acids, and elemental sulfur in the presence of Li2CO3 base .
- Results or Outcomes : The reaction yields fused thieno[3,2-d]thiazoles. High yields and excellent regioselectivities were obtained even if meta-substituted ketoxime acetates were used .
Industrial Applications
- Scientific Field : Industrial Chemistry .
- Application Summary : Acetophenone oxime acts as an antioxidant and radical scavenger, finding applications in various industries .
- Methods of Application : It is used as a ligand in transition-metal complex catalyst chemistry .
- Results or Outcomes : It is used in the textile, plastic, paint, detergent, and rubber industry .
Synthesis of Paracetamol
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Acetophenone oxime is used in the synthesis of paracetamol (N-acetyl-p-aminophenol), a common over-the-counter pain reliever and fever reducer .
- Methods of Application : The Beckmann rearrangement of acetophenone oxime is used in this synthesis .
- Results or Outcomes : The product of this reaction is paracetamol, a widely used medication .
Production of Nylon
- Scientific Field : Industrial Chemistry .
- Application Summary : Acetophenone oxime is used in the production of Nylon 6, a type of nylon .
- Methods of Application : The Beckmann rearrangement of cyclohexanone oxime, a reaction similar to that of acetophenone oxime, is used in the industrial production of Nylon 6 .
- Results or Outcomes : The product of this reaction is caprolactam, the feedstock in the production of Nylon 6 .
Solid State NMR Spectroscopy
- Scientific Field : Physical Chemistry .
- Application Summary : Acetophenone oxime is used in the study of solid state NMR spectroscopy .
- Methods of Application : The Beckmann rearrangement of acetophenone oxime using zeolite H-beta and silicalite-N as catalysts has been investigated by means of 15 N and 13 C solid state NMR spectroscopy in combination with theoretical calculations .
- Results or Outcomes : The results obtained show that the oxime is N-protonated at room temperature on the acid sites of zeolite H-beta .
Transition-Metal Complex Catalyst Chemistry
- Scientific Field : Industrial Chemistry .
- Application Summary : Acetophenone oxime is used as a ligand in transition-metal complex catalyst chemistry .
- Methods of Application : It is used in various industries as a ligand in transition-metal complex catalyst chemistry .
- Results or Outcomes : It finds applications in textile, plastic, paint, detergent, and rubber industry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-(1-phenylethylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(9-10)8-5-3-2-4-6-8/h2-6,10H,1H3/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRZXQVBKRYKN-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060627, DTXSID701299588 | |
Record name | Ethanone, 1-phenyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetophenone oxime | |
CAS RN |
10341-75-0, 613-91-2 | |
Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10341-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-phenyl-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone oxime | |
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Record name | Acetophenone oxime | |
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Record name | Ethanone, 1-phenyl-, oxime | |
Source | EPA Chemicals under the TSCA | |
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Record name | Ethanone, 1-phenyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-phenyl-, oxime, (1E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetophenone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.420 | |
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Record name | ACETOPHENONE OXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4KMW6X8MQ | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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